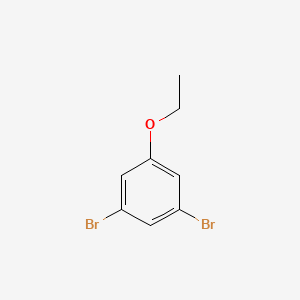

1,3-Dibromo-5-ethoxybenzene

Descripción general

Descripción

1,3-Dibromo-5-ethoxybenzene: is an organic compound with the molecular formula C8H8Br2O. It is a derivative of benzene, where two bromine atoms are substituted at the 1 and 3 positions, and an ethoxy group is substituted at the 5 position. This compound is a colorless liquid with a distinctive aromatic odor and is slightly soluble in water but more soluble in organic solvents like ethanol, ether, and esters .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 1,3-Dibromo-5-ethoxybenzene can be synthesized through a multi-step process involving electrophilic aromatic substitution reactions. The general steps include:

Bromination: Benzene is first brominated to introduce bromine atoms at the desired positions. This can be achieved using bromine (Br2) in the presence of a catalyst like iron (Fe) or aluminum bromide (AlBr3).

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Continuous Bromination: Using a continuous flow reactor to ensure efficient bromination of benzene.

Catalytic Ethoxylation: Employing catalysts to enhance the ethoxylation reaction, ensuring high yield and purity of the final product.

Análisis De Reacciones Químicas

Types of Reactions: 1,3-Dibromo-5-ethoxybenzene undergoes various chemical reactions, including:

Substitution Reactions: It can undergo nucleophilic substitution reactions where the bromine atoms are replaced by other nucleophiles.

Oxidation Reactions: The ethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction Reactions: The bromine atoms can be reduced to form the corresponding hydrogenated compounds.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium hydroxide (KOH) in an aqueous or alcoholic medium.

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.

Major Products:

Substitution: Formation of compounds like 1,3-dihydroxy-5-ethoxybenzene.

Oxidation: Formation of 1,3-dibromo-5-ethoxybenzaldehyde or 1,3-dibromo-5-ethoxybenzoic acid.

Reduction: Formation of 1,3-dibromo-5-ethoxycyclohexane.

Aplicaciones Científicas De Investigación

1,3-Dibromo-5-ethoxybenzene has several applications in scientific research, including:

Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: Employed in the study of enzyme interactions and metabolic pathways involving brominated aromatic compounds.

Medicine: Investigated for its potential use in developing new drugs with antimicrobial and anticancer properties.

Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins

Mecanismo De Acción

The mechanism of action of 1,3-dibromo-5-ethoxybenzene involves its interaction with molecular targets through electrophilic aromatic substitution reactions. The bromine atoms and the ethoxy group influence the reactivity and orientation of the compound in these reactions. The compound can form intermediates like arenium ions, which further react to yield substituted benzene derivatives .

Comparación Con Compuestos Similares

1,3-Dibromo-5-methoxybenzene: Similar structure but with a methoxy group instead of an ethoxy group.

1,3-Dibromo-5-chlorobenzene: Similar structure but with a chlorine atom instead of an ethoxy group.

1,3-Dibromo-5-nitrobenzene: Similar structure but with a nitro group instead of an ethoxy group.

Uniqueness: 1,3-Dibromo-5-ethoxybenzene is unique due to the presence of the ethoxy group, which imparts different chemical properties and reactivity compared to its analogs. The ethoxy group can participate in various chemical reactions, making this compound versatile in synthetic applications .

Actividad Biológica

1,3-Dibromo-5-ethoxybenzene (C8H8Br2O) is a halogenated aromatic compound that has garnered attention for its potential biological activities. This compound is structurally characterized by the presence of two bromine atoms and an ethoxy group attached to a benzene ring, which may influence its reactivity and interactions with biological systems. This article aims to explore the biological activity of this compound through a review of relevant literature, including case studies and research findings.

This compound has the following chemical properties:

- Molecular Formula : C8H8Br2O

- Molecular Weight : 263.96 g/mol

- Melting Point : Data not extensively reported in literature.

- Solubility : Generally low solubility in water; solubility in organic solvents varies.

Antimicrobial Properties

Research indicates that halogenated compounds like this compound exhibit antimicrobial activity. The presence of bromine atoms enhances the compound's ability to disrupt cellular membranes and inhibit microbial growth. A study demonstrated that similar brominated compounds effectively inhibited various bacteria and fungi, suggesting potential applications in antimicrobial formulations .

Cytotoxicity

The cytotoxic effects of this compound have been studied in various cell lines. In vitro assays revealed that this compound exhibits significant cytotoxicity against cancer cell lines, including breast and prostate cancer cells. The mechanism of action is believed to involve the induction of oxidative stress and apoptosis in these cells .

Case Studies

A notable study investigated the effects of this compound on human liver cancer cells (HepG2). The results indicated that treatment with the compound led to a dose-dependent decrease in cell viability, with IC50 values calculated at approximately 25 µM after 48 hours of exposure. Flow cytometry analysis revealed increased rates of apoptosis and cell cycle arrest in the treated cells .

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| HepG2 | 25 | Apoptosis induction |

| MCF-7 | 30 | Oxidative stress |

| PC3 | 20 | Cell cycle arrest |

Environmental Impact

The environmental implications of this compound are significant due to its potential toxicity to aquatic organisms. Studies have shown that halogenated compounds can accumulate in marine ecosystems, leading to bioaccumulation and adverse effects on wildlife. The compound's persistence in the environment raises concerns regarding its use and disposal .

Toxicological Assessments

Toxicological evaluations have classified this compound as having moderate toxicity based on acute exposure data. The National Institute for Occupational Safety and Health (NIOSH) has included it in their exposure banding process, indicating a need for careful handling due to potential health risks associated with inhalation or dermal contact .

Propiedades

IUPAC Name |

1,3-dibromo-5-ethoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8Br2O/c1-2-11-8-4-6(9)3-7(10)5-8/h3-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEDQSPZEQCVFEQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=CC(=C1)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8Br2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10706041 | |

| Record name | 1,3-Dibromo-5-ethoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10706041 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

136265-19-5 | |

| Record name | 1,3-Dibromo-5-ethoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10706041 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.